molecular formula C6H5BrN2O2 B6234113 methyl 6-bromopyridazine-4-carboxylate CAS No. 1402672-43-8

methyl 6-bromopyridazine-4-carboxylate

Cat. No.: B6234113
CAS No.: 1402672-43-8
M. Wt: 217
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromopyridazine-4-carboxylate can be synthesized through several synthetic routes. One common method involves the bromination of pyridazine-4-carboxylic acid followed by esterification. The reaction typically uses bromine or a brominating agent in the presence of a catalyst. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromopyridazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while reduction and oxidation reactions can lead to different functionalized compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 6-bromopyridazine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloropyridazine-4-carboxylate
  • Methyl 6-fluoropyridazine-4-carboxylate
  • Methyl 6-iodopyridazine-4-carboxylate

Uniqueness

Methyl 6-bromopyridazine-4-carboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different reactivity patterns and biological activities .

Properties

CAS No.

1402672-43-8

Molecular Formula

C6H5BrN2O2

Molecular Weight

217

Purity

95

Origin of Product

United States

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